({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid
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Overview
Description
({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid: is a complex organic compound characterized by the presence of fluorine atoms, a phenylcarbonyl group, and a sulfanyl-acetic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Amidation: Formation of the phenylcarbonyl-amino linkage.
Thioether Formation: Incorporation of the sulfanyl group.
Acetylation: Addition of the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors, optimized reaction conditions, and the use of catalysts to enhance yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phenylcarbonyl group to a corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Solvent: Its unique properties make it a valuable solvent for specific chemical processes.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in biochemical research.
Protein Interactions: It can be used to study protein-ligand interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or disruption of molecular interactions.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroisopropanol
- Trifluoromethylphenyl derivatives
Comparison:
- Uniqueness: The presence of both fluorine atoms and a phenylcarbonyl-amino linkage sets ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid apart from similar compounds. This unique combination imparts distinct reactivity and interaction profiles.
- Applications: While similar compounds may share some applications, the specific structure of this compound allows for specialized uses in catalysis, enzyme inhibition, and material science.
Properties
Molecular Formula |
C12H9F6NO3S |
---|---|
Molecular Weight |
361.26 g/mol |
IUPAC Name |
2-(2-benzamido-1,1,1,3,3,3-hexafluoropropan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H9F6NO3S/c13-11(14,15)10(12(16,17)18,23-6-8(20)21)19-9(22)7-4-2-1-3-5-7/h1-5H,6H2,(H,19,22)(H,20,21) |
InChI Key |
RWBKTPPPRURFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)SCC(=O)O |
Origin of Product |
United States |
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